3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, or 3-BMPPD, is a heterocyclic compound of interest to the scientific community due to its numerous applications in various fields. It is a structural analog of the naturally occurring compound thienopyrimidine, and has a wide range of applications in biological research, synthetic chemistry, and drug development.
Scientific Research Applications
Comprehensive Analysis of 3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Applications
The compound 3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a structurally complex molecule that may have various scientific applications. Below is a detailed analysis of potential applications across different scientific fields:
Antiproliferative Agents: Pyrido[2,3-d]pyrimidines, which share a similar core structure to the compound , have been identified as having significant antiproliferative properties . This suggests that our compound could be synthesized and tested for its efficacy in inhibiting the growth of cancer cells.
Antimicrobial Activity: Compounds within the pyrido[2,3-d]pyrimidine class have demonstrated antimicrobial activity . This indicates a potential for the compound to be used in the development of new antibiotics or antiseptics.
Anti-inflammatory and Analgesic Applications: The structural analogs of the compound have shown anti-inflammatory and analgesic effects . Research could be directed towards synthesizing derivatives of our compound to evaluate their effectiveness in treating pain and inflammation.
Hypotensive Effects: Some pyrido[2,3-d]pyrimidines are known to exhibit hypotensive properties . The compound could be explored as a candidate for developing new blood pressure-lowering medications.
Antihistamine Properties: Derivatives of pyrido[2,3-d]pyrimidines have been used as antihistamines . This suggests a possible application for our compound in the treatment of allergic reactions.
PI3K Inhibition: Pyrido[2,3-d]pyrimidines have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which is involved in cell growth and survival . The compound could be valuable in the study of PI3K pathways and the development of cancer therapies.
Protein Tyrosine Kinase Inhibition: Certain derivatives are known to inhibit protein tyrosine kinases, which play a role in signal transduction and cancer progression . The compound could be researched for its potential use in targeted cancer treatments.
Cyclin-Dependent Kinase Inhibition: Compounds with a pyrido[2,3-d]pyrimidine core have been shown to act as inhibitors of cyclin-dependent kinases, important in cell cycle regulation . This points to another avenue of cancer research where the compound could be applied.
Mechanism of Action
Target of Action
Compounds similar to “3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” often target enzymes or receptors in the body. For example, pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For instance, if it targets CDK2, it could affect the cell cycle and potentially halt the proliferation of cancer cells .
properties
IUPAC Name |
5-methyl-1-phenyl-3-phenylmethoxythieno[2,3-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-14-13-26-19-17(14)18(23)22(25-12-15-8-4-2-5-9-15)20(24)21(19)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXONIRSKMFEAHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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